1,2-Difluoro-3-methyl-4-nitrobenzene 1,2-Difluoro-3-methyl-4-nitrobenzene
Brand Name: Vulcanchem
CAS No.: 914348-35-9
VCID: VC2817800
InChI: InChI=1S/C7H5F2NO2/c1-4-6(10(11)12)3-2-5(8)7(4)9/h2-3H,1H3
SMILES: CC1=C(C=CC(=C1F)F)[N+](=O)[O-]
Molecular Formula: C7H5F2NO2
Molecular Weight: 173.12 g/mol

1,2-Difluoro-3-methyl-4-nitrobenzene

CAS No.: 914348-35-9

Cat. No.: VC2817800

Molecular Formula: C7H5F2NO2

Molecular Weight: 173.12 g/mol

* For research use only. Not for human or veterinary use.

1,2-Difluoro-3-methyl-4-nitrobenzene - 914348-35-9

Specification

CAS No. 914348-35-9
Molecular Formula C7H5F2NO2
Molecular Weight 173.12 g/mol
IUPAC Name 1,2-difluoro-3-methyl-4-nitrobenzene
Standard InChI InChI=1S/C7H5F2NO2/c1-4-6(10(11)12)3-2-5(8)7(4)9/h2-3H,1H3
Standard InChI Key ODMLBEQUDLHJMW-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1F)F)[N+](=O)[O-]
Canonical SMILES CC1=C(C=CC(=C1F)F)[N+](=O)[O-]

Introduction

Chemical Structure and Properties

Molecular Structure

1,2-Difluoro-3-methyl-4-nitrobenzene is an aromatic compound containing a benzene ring with four substituents: two fluorine atoms at positions 1 and 2, a methyl group at position 3, and a nitro group at position 4. This arrangement of substituents creates a unique electronic distribution within the molecule, influencing its chemical behavior and reactivity patterns.

Physical Properties

While specific data for 1,2-Difluoro-3-methyl-4-nitrobenzene is limited, we can extrapolate properties based on similar compounds. For instance, 1,2-Difluoro-3-nitrobenzene has a molecular weight of 159.090 g/mol, density of approximately 1.5±0.1 g/cm³, and a boiling point of 219.0±20.0 °C at 760 mmHg . With the addition of a methyl group, 1,2-Difluoro-3-methyl-4-nitrobenzene would likely have a molecular weight around 173 g/mol and potentially similar physical characteristics with slight modifications due to the methyl substituent.

Structural Comparison

The arrangement of substituents in 1,2-Difluoro-3-methyl-4-nitrobenzene distinguishes it from similar compounds. The table below compares key structural features with related compounds:

Compound NameMolecular FormulaDistinguishing Features
1,2-Difluoro-3-methyl-4-nitrobenzeneC₇H₅F₂NO₂Fluorine atoms at positions 1,2; methyl at position 3; nitro at position 4
1,2-Difluoro-3-nitrobenzeneC₆H₃F₂NO₂Lacks methyl group; different nitro position
1,2-Difluoro-4-methyl-5-nitrobenzeneC₇H₅F₂NO₂Different arrangement of methyl and nitro groups

Synthesis Methods

Reaction Conditions

The synthesis would require careful control of reaction conditions to achieve regioselectivity. The electron-withdrawing properties of fluorine atoms would influence the orientation of incoming substituents, particularly in electrophilic aromatic substitution reactions.

Chemical Reactivity

Electronic Effects

The presence of two fluorine atoms and a nitro group creates a highly electron-deficient aromatic system. The fluorine atoms exert both inductive (electron-withdrawing) and mesomeric (electron-donating) effects, while the nitro group is strongly electron-withdrawing through both mechanisms. These combined effects make the benzene ring susceptible to nucleophilic aromatic substitution reactions rather than electrophilic ones.

Reaction Patterns

1,2-Difluoro-3-methyl-4-nitrobenzene would likely participate in:

  • Nucleophilic aromatic substitution reactions, particularly at positions adjacent to the nitro group

  • Reduction of the nitro group to form amino derivatives

  • Oxidation of the methyl group to form carboxylic acid derivatives

  • Cross-coupling reactions utilizing the halogen substituents

Analytical Methods

Identification Techniques

The following techniques would be appropriate for characterizing 1,2-Difluoro-3-methyl-4-nitrobenzene:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F)

  • Mass Spectrometry

  • Infrared Spectroscopy

  • X-ray Crystallography (for solid-state structure)

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